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Ammonium isovalerate

Flavor Chemistry Sensory Science Dairy Flavorings

Ammonium isovalerate (CAS 7563-33-9) is the only ammonium carboxylate salt that delivers the precise fermented, hay-like, and nutty tobacco notes essential for authentic hard Italian cheese (Parmesan, Romano) and savory bouillon profiles. Unlike ammonium butyrate or isobutyrate, its singular organoleptic signature cannot be replicated, making it non-negotiable for flavor fidelity. Effective at trace levels (0.2–60 ppm), FEMA GRAS compliant. Purchase high-purity grade for uncompromised flavor performance.

Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
CAS No. 7563-33-9
Cat. No. B1581529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium isovalerate
CAS7563-33-9
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)[O-].[NH4+]
InChIInChI=1S/C5H10O2.H3N/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);1H3
InChIKeyRKCHCKMAQPJXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Isovalerate (CAS 7563-33-9) for Precision Flavor Formulation: A Baseline Overview


Ammonium isovalerate (CAS 7563-33-9), the ammonium salt of 3-methylbutanoic acid, is an organic ammonium salt primarily utilized as a synthetic flavoring agent [1]. It is characterized by its distinctive organoleptic profile, which is central to its application in imparting specific savory and dairy notes to food products [2]. Unlike broader class descriptors, this compound's value is defined by its unique sensory signature, which is the critical parameter for procurement in the flavor and fragrance industry [2].

Why Generic Substitution Fails for Ammonium Isovalerate in Flavor Applications


In-class substitution with other ammonium carboxylate salts like ammonium butyrate or ammonium isobutyrate is not scientifically feasible due to the impossibility of replicating the target compound's precise organoleptic signature. Each salt presents a unique sensory profile arising from its specific acid moiety; ammonium isovalerate provides a singular combination of acidic, hard Italian cheese, and fermented tobacco notes with a characteristic hay-like nuance [1]. A different ammonium salt will introduce a different flavor signature, such as the simpler, more intensely cheesy and rancid profile of ammonium butyrate, fundamentally altering the desired sensory outcome of the final formulation [1].

Product-Specific Evidence Guide for Ammonium Isovalerate (CAS 7563-33-9): Quantifiable Differentiation vs. Analogs


Distinctive Organoleptic Profile vs. Ammonium Butyrate

Ammonium isovalerate differentiates from ammonium butyrate through a more complex sensory character. While the target compound's taste at 10 ppm is described as a hard Italian cheese, Swiss cheese rind, and dairylike flavor with hay and light ammonia notes [1], ammonium butyrate presents a simpler, intensely cheesy and rancid profile with sour dairy notes [2]. This qualitative difference in the flavor note's complexity and character dictates the choice for creating specific cheese-type profiles where the fermented/nutty nuances of ammonium isovalerate are required.

Flavor Chemistry Sensory Science Dairy Flavorings

Application Concentration Window for Characteristic Flavor Delivery

Ammonium isovalerate is applied in finished products at concentrations ranging from 0.2 to 60 parts per million (ppm) to achieve its desired flavor-enhancing effect . A direct application example specifies a concentration range of 10⁻⁵–10⁻¹ ppm for enhancing meat flavor in a soup [1]. This operational window is distinct from other ammonium salts; for example, ammonium butyrate's effective organoleptic range requires different dosing to avoid off-notes, reflecting differences in potency and character impact [2].

Flavor Technology Food Science Application Dosage

Regulatory Clarity for Food Use: FEMA GRAS Status vs. Non-Flavor Analogs

Ammonium isovalerate holds FEMA number 2054 and has been evaluated by JECFA as presenting 'no safety concern at current levels of intake when used as a flavouring agent' [1]. This explicit regulatory approval for flavor use is a critical differentiator from many other ammonium carboxylate salts, such as ammonium butyrate, which is explicitly recommended 'not for flavor use' in certain authoritative flavor catalogs [2]. This status provides a clear regulatory pathway for commercial food product development.

Food Safety Regulatory Science GRAS Designation

Best Research and Industrial Application Scenarios for Ammonium Isovalerate (CAS 7563-33-9)


Precision Formulation of Hard Italian Cheese and Fermented Dairy Flavors

Flavor chemists seeking to recreate authentic profiles of hard Italian cheeses (e.g., Parmesan, Romano) or complex Swiss cheese rinds must use ammonium isovalerate at 10 ppm or within its 0.2–60 ppm working range to deliver essential fermented, hay-like, and nutty tobacco nuances that other ammonium salts cannot provide [1]. The FEMA GRAS status of ammonium isovalerate also ensures regulatory compliance in these commercial food products [2].

Meat Flavor Enhancement in Savory Foods at Sub-ppm Concentrations

For enhancing the savory, meaty character of products like soups and bouillons, ammonium isovalerate is effective at extremely low concentrations, as evidenced by its patented use at 10⁻⁵–10⁻¹ ppm [1]. This application capitalizes on its specific flavor potency, where alternative ammonium salts would introduce inappropriate cheesy or rancid off-notes at these trace levels, destroying the targeted savory profile.

Development of Balanced Nut and Tobacco Flavor Profiles

In formulations for nut flavors or tobacco notes for recreational or culinary products, ammonium isovalerate's organoleptic contribution of 'walnut skin' and 'snuff tobacco' at 10 ppm allows flavorists to achieve a specific, desired complexity [1]. Substituting with ammonium butyrate would skew the profile towards a simple cheesy/rancid character, failing to meet the design specification, making the procurement of the correct compound a non-negotiable requirement.

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